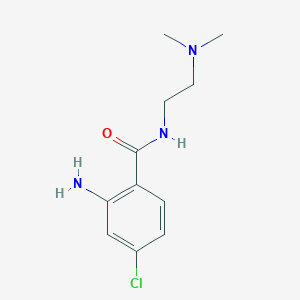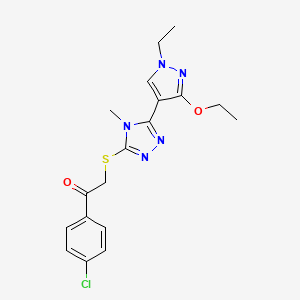![molecular formula C26H24FN3O B2424759 1-(2,3-dimethylphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847395-63-5](/img/structure/B2424759.png)
1-(2,3-dimethylphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethylphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H24FN3O and its molecular weight is 413.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Variability and Properties : Benzimidazole derivatives exhibit a wide range of chemical behaviors due to their versatile structures. Studies have highlighted the preparation procedures, properties, and different forms (protonated/deprotonated) of such compounds. These derivatives are known for their distinct spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Applications in Optoelectronics : Benzimidazole and its analogs, including quinazolines, are recognized for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems is highly valued for creating novel optoelectronic materials. These compounds have been used in the fabrication of organic light-emitting diodes (OLEDs), white OLEDs, and highly efficient red phosphorescent OLEDs. Moreover, they are being explored for nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
DNA Interaction and Drug Development : Benzimidazole derivatives have shown strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding property makes them suitable for use as fluorescent DNA stains, radioprotectors, and topoisomerase inhibitors. As such, they serve as a starting point for rational drug design and help investigate the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Crystal Structure Studies : Detailed evaluations of the crystal structures of metal(II) 2-fluorobenzoate complexes with various N-donor ligands have been conducted to better understand the factors affecting the structure. This contributes to future research aimed at reaching target molecules by understanding the structural intricacies of these complexes (Öztürkkan & Necefoğlu, 2022).
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O/c1-17-6-5-9-23(18(17)2)29-16-20(14-25(29)31)26-28-22-7-3-4-8-24(22)30(26)15-19-10-12-21(27)13-11-19/h3-13,20H,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKXKFJMMKMGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Chloromethyl)-3-(2-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2424679.png)
![2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2424680.png)
![N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2424682.png)


![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2424688.png)

![[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2424692.png)

![rac-2-[(3R,5S)-7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]aceticacid](/img/structure/B2424695.png)



